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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic
Aldehyde

2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a
molecule of significant interest in the realms of synthetic chemistry and drug discovery. Its
unique structural arrangement, featuring a reactive aldehyde group ortho to a hydroxyl moiety
and further decorated with methoxy and methyl groups, imparts a distinct chemical personality
that makes it a valuable synthon for the construction of more complex molecular architectures.
While its close analogue, 2-hydroxy-4-methoxybenzaldehyde, has been more extensively
studied, the introduction of a methyl group at the C5 position offers a nuanced modification that
can profoundly influence its physicochemical properties and biological activity. This guide
provides a comprehensive overview of the known chemical properties of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde, offering insights into its synthesis, characterization, and
potential applications for professionals in the scientific community.
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Physicochemical Properties: A Quantitative
Overview

The fundamental chemical and physical characteristics of a compound are paramount to its
application in research and development. For 2-Hydroxy-4-methoxy-5-methylbenzaldehyde,
these properties dictate its solubility, reactivity, and handling requirements.

Property Value Source
CAS Number 84422-52-6 [1][21[3]
Molecular Formula CoH1003 [11[3]
Molecular Weight 166.18 g/mol [11[3]
Appearance Powder/Solid [1]
Melting Point 71-75°C [1]
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Synthesis Strategies: The Art of Formylation

The introduction of a formyl (-CHO) group onto a phenolic ring is a cornerstone of aromatic
chemistry. While a specific, detailed experimental protocol for the synthesis of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde is not readily available in publicly accessible literature, its
structure strongly suggests that it can be synthesized through the formylation of 4-methoxy-3-
methylphenol. The primary challenge in such a synthesis is achieving regioselectivity, directing
the formylation to the position ortho to the hydroxyl group. Two classical named reactions are
particularly relevant here: the Reimer-Tiemann reaction and the Duff reaction.
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Conceptual Synthetic Pathway: A Logical Flow
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Caption: Conceptual synthetic routes to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

The Reimer-Tiemann Reaction: A Dichlorocarbene
Approach

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.
[4][5][6] It typically involves the reaction of a phenol with chloroform in the presence of a strong
base, such as sodium hydroxide. The reaction proceeds through the in-situ generation of
dichlorocarbene (:CClz2), a highly reactive electrophile.[6]

Mechanism Insight:

o Deprotonation: The strong base deprotonates the phenol to form a more nucleophilic
phenoxide ion.

o Carbene Formation: The base also reacts with chloroform to generate dichlorocarbene.

o Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic
dichlorocarbene, preferentially at the sterically less hindered ortho position.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b2794482/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-2-hydroxy-4-methoxy-5-methylbenzaldehyde
https://www.benchchem.com/product/b2794482/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-hydroxy-4-methoxy-5-methylbenzaldehyde
https://www.organicreactions.org/pubchapter/the-reimer-tiemann-reaction/
https://allen.in/jee/chemistry/reimer-tiemann-reaction-mechanism
https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction
https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to yield the
aldehyde.

For the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, the starting material
would be 4-methoxy-3-methylphenol. The hydroxyl group would direct the formylation to the
ortho position (C2), yielding the desired product.

The Duff Reaction: A Hexamethylenetetramine Route

The Duff reaction offers an alternative pathway for the ortho-formylation of phenols, utilizing
hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, often
glycerol or acetic acid.[1][2][3]

Mechanism Insight:

e Iminium lon Formation: Hexamethylenetetramine, in the acidic medium, generates an
electrophilic iminium ion.

» Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading
to the formation of an aminomethylated intermediate.

e Hydrolysis: Subsequent hydrolysis of this intermediate furnishes the final aldehyde product.

Similar to the Reimer-Tiemann reaction, the hydroxyl group of 4-methoxy-3-methylphenol
would direct the formylation to the ortho position. The choice between the Reimer-Tiemann and
Duff reactions would depend on factors such as substrate compatibility, desired yield, and
reaction conditions.

Spectroscopic Characterization: The Molecular
Fingerprint

While a comprehensive, published spectral analysis for 2-Hydroxy-4-methoxy-5-
methylbenzaldehyde is not readily available, we can predict the expected spectral features
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic
proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift
dependent on solvent and concentration), two aromatic protons (as singlets or doublets in
the aromatic region, 6.5-8.0 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and
the methyl protons (a singlet around 2.1-2.3 ppm).

e 13C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the
aldehyde (around 190-200 ppm), signals for the aromatic carbons (in the range of 100-165
ppm, with carbons attached to oxygen appearing at lower field), a signal for the methoxy
carbon (around 55-60 ppm), and a signal for the methyl carbon (around 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm™1).

A sharp C=0 stretching band for the aldehyde carbonyl group (around 1650-1700 cm~1).

C-H stretching bands for the aromatic and aliphatic protons (around 2900-3100 cm™1).

C-0O stretching bands for the methoxy and hydroxyl groups (around 1000-1300 cm™1).

Aromatic C=C stretching bands (around 1450-1600 cm™1).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z value
corresponding to the molecular weight of 166.18. Common fragmentation patterns for
benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments.

Potential Applications in Drug Discovery and
Development

While specific biological activities of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde are not
extensively documented, its structural motifs are present in a variety of biologically active
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natural products and synthetic compounds. Phenolic aldehydes, in general, are known to
exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory,
antimicrobial, and anticancer activities.

The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been investigated for its
potential as an antifungal agent, demonstrating the ability to disrupt the cell membranes of
certain fungi and inhibit the biosynthesis of mycotoxins.[7] It is plausible that the addition of a
methyl group in 2-Hydroxy-4-methoxy-5-methylbenzaldehyde could modulate this activity,
potentially enhancing its potency or altering its spectrum of activity.

Furthermore, the aldehyde and hydroxyl functionalities provide reactive handles for further
chemical modification, making it an attractive scaffold for the synthesis of compound libraries in
drug discovery programs. It can serve as a key intermediate in the synthesis of more complex
heterocyclic systems and other derivatives with potential therapeutic applications.

Workflow for Exploring Bioactivity
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Caption: A generalized workflow for the exploration of the biological activity of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde.

Safety and Handling
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Based on available supplier safety data, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde is
classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation,
and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a phenolic aldehyde with a unique
substitution pattern that holds promise as a versatile building block in organic synthesis and
medicinal chemistry. While detailed experimental and biological data remain relatively scarce in
the public domain, its structural relationship to other biologically active compounds suggests
that it is a worthy candidate for further investigation. Future research efforts should focus on the
development of efficient and regioselective synthetic protocols, comprehensive spectroscopic
characterization, and a thorough evaluation of its biological activity profile. Such studies will
undoubtedly unlock the full potential of this intriguing molecule and pave the way for its
application in the development of novel therapeutics and other valuable chemical entities.
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biosynthesis, and performs a promising antifungal effect on wheat grains - PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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